
RGX-104
概要
説明
RGX-104は、肝X受容体(LXR)のファーストインクラスの低分子アゴニストです。アポリポタンパク質E(ApoE)遺伝子の転写を活性化することで、自然免疫を調節するように設計されています。この化合物は、前臨床および臨床試験において、骨髄由来抑制細胞(MDSC)を枯渇させ、細胞傷害性Tリンパ球を活性化する可能性を示しており、がん免疫療法に有望な候補となっています .
作用機序
RGX-104は、肝X受容体(LXR)に結合して活性化することで作用を発揮します。この活性化により、アポリポタンパク質E(ApoE)遺伝子の転写が活性化されます。ApoEの発現増加により、骨髄由来抑制細胞(MDSC)が枯渇し、細胞傷害性Tリンパ球が活性化されます。MDSCの枯渇は、これらの細胞がチェックポイント阻害剤や化学療法に対する耐性と関連しているため、重要です。MDSCを枯渇させることで、this compoundは腫瘍に対する体の免疫応答を強化します .
生化学分析
Biochemical Properties
RGX-104 hydrochloride interacts with various biomolecules, primarily through its role as an LXR agonist . It activates the expression of the ApoE gene . The product of this gene, ApoE, binds to its receptor LRP8 . This binding robustly inhibits angiogenesis and depletes myeloid-derived suppressor cells (MDSCs), thereby activating cytotoxic T-lymphocytes .
Cellular Effects
This compound hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating innate immunity . The compound’s ability to deplete MDSCs and activate cytotoxic T-lymphocytes has been associated with resistance to both checkpoint inhibitors and chemotherapy . This provides a rationale for combination therapy with this compound hydrochloride .
Molecular Mechanism
The molecular mechanism of action of this compound hydrochloride involves its role as an LXR agonist . It modulates innate immunity via transcriptional activation of the ApoE gene . The ApoE protein then binds to its receptor LRP8, which leads to the inhibition of angiogenesis and depletion of MDSCs . This, in turn, activates cytotoxic T-lymphocytes .
Dosage Effects in Animal Models
In animal models, this compound hydrochloride has shown significant antitumor activity
Metabolic Pathways
This compound hydrochloride is involved in the LXR/ApoE pathway
準備方法
RGX-104の具体的な合成経路および反応条件は、機密情報であり、詳細については公表されていません。this compoundは、独自の分子構造の形成を伴う一連の有機反応によって合成されることが知られています。工業的生産方法は、化学合成、精製、製剤を含む標準的な医薬品製造プロセスを伴う可能性があります .
化学反応の分析
RGX-104は、主に低分子アゴニストに典型的な反応を起こします。これらには以下が含まれます。
酸化と還元: this compoundは酸化と還元の反応を起こす可能性があり、これはその薬物動態特性を変化させる可能性があります。
置換反応: この化合物は、特に求核剤または求電子剤の存在下で、置換反応に参加することができます。
加水分解: this compoundは特定の条件下で加水分解を起こし、化合物が構成成分に分解される可能性があります。
これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、求核剤、求電子剤、および酸性または塩基性条件が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬および条件によって異なります .
科学研究への応用
This compoundは、化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。
科学的研究の応用
Preclinical Studies
Preclinical studies have demonstrated RGX-104's efficacy across a range of tumor models:
- Tumor Growth Suppression: In various animal models, RGX-104 administration led to significant suppression of tumor growth in cancers including melanoma, lung cancer, ovarian cancer, and triple-negative breast cancer .
- Immunocompetent Models: Strong anti-tumor responses were observed even in models lacking adaptive immunity, indicating a robust innate immune activation .
Table 1: Summary of Preclinical Efficacy
Cancer Type | Model Used | Outcome |
---|---|---|
Melanoma | B16F10 | Significant tumor growth suppression |
Lung Cancer | LLC | Partial to complete tumor regression |
Ovarian Cancer | CT26 | Enhanced cytotoxic T cell activity |
Triple-Negative Breast Cancer | Various | Inhibition of angiogenesis |
Phase 1 Trials
This compound is currently undergoing extensive clinical evaluation:
- Phase 1 Study: This study aims to establish the maximum tolerated dose of this compound when combined with other therapies like nivolumab and pembrolizumab. It assesses safety and pharmacodynamics in patients with advanced solid tumors .
- Phase 1b/2 Study: This trial focuses on evaluating this compound in combination with docetaxel for patients with non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). The primary objectives include characterizing safety profiles and assessing antitumor activity .
Case Studies
Case Study 1: NSCLC Treatment
In a recent trial involving NSCLC patients, this compound combined with docetaxel demonstrated promising results in terms of safety and preliminary efficacy. Patients showed a notable reduction in MDSC levels and enhanced T cell activation post-treatment.
Case Study 2: Combination Therapy
Another study highlighted that this compound effectively overcame resistance to checkpoint inhibitors by depleting MDSCs and activating cytotoxic T lymphocytes. This suggests its potential as an adjunct therapy in resistant cancer types .
Table 2: Clinical Trial Phases for this compound
Trial Phase | Objective | Status |
---|---|---|
Phase 1 | Determine maximum tolerated dose | Ongoing |
Phase 1b/2 | Evaluate safety and efficacy with docetaxel | Ongoing |
類似化合物との比較
RGX-104は、自然免疫を調節するためにApoEを標的とするLXRアゴニストとしての作用機序において独自です。類似の化合物には、以下のような他のLXRアゴニストがあります。
T0901317: コレステロール代謝と炎症への影響について研究されている別のLXRアゴニストです。
GW3965: 脂質代謝と炎症の調節における役割で知られるLXRアゴニストです。
これらの化合物と比較して、this compoundはApoEの特定の標的化と、MDSCを枯渇させ、細胞傷害性Tリンパ球を活性化する実証された有効性において異なり、がん免疫療法に有望な候補となっています .
生物活性
RGX-104 is an innovative small-molecule compound that selectively targets the liver X receptor (LXR), particularly LXRβ, to modulate immune responses and exert anti-cancer effects. This article delves into its biological activity, highlighting its mechanisms, clinical findings, and potential applications in cancer therapy.
This compound operates primarily through the activation of the ApoE gene, which plays a crucial role in lipid metabolism and immune modulation. The activation of ApoE leads to several biological effects:
- Depletion of Myeloid-Derived Suppressor Cells (MDSCs) : MDSCs are known to suppress T cell activity and contribute to tumor progression. This compound significantly reduces MDSC populations, thereby enhancing cytotoxic T lymphocyte (CTL) responses against tumors .
- Inhibition of Angiogenesis : By binding to its receptor LRP8, ApoE inhibits angiogenesis, which is essential for tumor growth and metastasis .
- Promotion of Immune Activation : this compound stimulates dendritic cells (DCs) and activates CTLs, leading to increased immune surveillance against tumors .
Preclinical Findings
In various animal models, this compound has demonstrated robust anti-tumor activity across multiple cancer types, including:
Cancer Type | Response Observed |
---|---|
Lung Cancer | Significant tumor growth suppression |
Melanoma | Partial or complete regressions |
Triple Negative Breast Cancer | Strong therapeutic responses |
Renal Cell Carcinoma | Inhibition of metastatic colonization |
Glioblastoma | Notable tumor growth reduction |
Studies indicate that this compound can suppress tumor growth even in immunocompetent mice as well as those lacking adaptive immunity, suggesting a multifaceted mechanism that does not solely rely on an intact immune system .
Clinical Trials
This compound has undergone several clinical trials to evaluate its safety and efficacy:
- Phase 1 Monotherapy Trial : In a study involving 26 patients with refractory solid tumors, this compound exhibited a disease control rate (DCR) of 40%, with one patient showing a confirmed partial response (PR) in platinum-refractory small cell lung cancer (SCLC) .
- Combination Therapy with Docetaxel : A subsequent trial combined this compound with docetaxel in patients with refractory malignancies. Results showed:
Case Study 1: Platinum-Refractory SCLC
A patient treated with this compound as a monotherapy achieved a >79% reduction in index lesions, demonstrating the potential for significant clinical benefit in resistant cancer types.
Case Study 2: Combination Therapy
Patients receiving this compound with docetaxel showed improved outcomes, including sustained MDSC depletion and substantial increases in CD8 T cell populations. One patient with melanoma continued treatment for over 36 weeks with ongoing clinical benefit .
Safety Profile
The safety profile of this compound has been generally favorable, with manageable on-target adverse events such as hyperlipidemia and neutropenia. The combination therapy approach has shown promise in mitigating some side effects typically associated with chemotherapy agents like docetaxel .
特性
IUPAC Name |
2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33ClF3NO3.ClH/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27;/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41);1H/t24-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMIYQOJZLRHTO-GJFSDDNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34Cl2F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610318-03-1 | |
Record name | RGX-104 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABEQUOLIXRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32013XLTX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。